![molecular formula C5H8N2Na2S4 B083365 disodium;N-[1-(sulfidocarbothioylamino)propan-2-yl]carbamodithioate CAS No. 13458-02-1](/img/structure/B83365.png)
disodium;N-[1-(sulfidocarbothioylamino)propan-2-yl]carbamodithioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Disodium;N-[1-(sulfidocarbothioylamino)propan-2-yl]carbamodithioate, also known as DTNB, is a chemical compound that is widely used in scientific research. It is a yellow crystalline powder that is soluble in water and has a molecular weight of 396.35 g/mol. DTNB is commonly used as a reagent for the detection of thiol groups in proteins and other biomolecules.
Wirkmechanismus
The mechanism of action of disodium;N-[1-(sulfidocarbothioylamino)propan-2-yl]carbamodithioate involves the reaction of the thiol group with the reagent to form a mixed disulfide. The reaction is catalyzed by the presence of a base, such as sodium hydroxide. The mixed disulfide then reacts with another molecule of disodium;N-[1-(sulfidocarbothioylamino)propan-2-yl]carbamodithioate to form a yellow-colored product, which can be detected spectrophotometrically at 412 nm.
Biochemische Und Physiologische Effekte
Disodium;N-[1-(sulfidocarbothioylamino)propan-2-yl]carbamodithioate has no known direct biochemical or physiological effects. However, its ability to detect thiol groups in proteins and other biomolecules has important implications for the study of enzyme activity, protein function, and other biological processes.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using disodium;N-[1-(sulfidocarbothioylamino)propan-2-yl]carbamodithioate in lab experiments include its high sensitivity, specificity, and ease of use. It is also relatively inexpensive and widely available. However, disodium;N-[1-(sulfidocarbothioylamino)propan-2-yl]carbamodithioate has some limitations, including its potential interference with other chemical reactions and its limited stability in solution.
Zukünftige Richtungen
There are many future directions for the use of disodium;N-[1-(sulfidocarbothioylamino)propan-2-yl]carbamodithioate in scientific research. One area of interest is the development of new methods for the detection of thiol groups in proteins and other biomolecules. Another area of interest is the use of disodium;N-[1-(sulfidocarbothioylamino)propan-2-yl]carbamodithioate in the study of oxidative stress and other physiological processes. Finally, there is a need for further research into the potential applications of disodium;N-[1-(sulfidocarbothioylamino)propan-2-yl]carbamodithioate in clinical diagnostics and therapeutics.
Synthesemethoden
Disodium;N-[1-(sulfidocarbothioylamino)propan-2-yl]carbamodithioate is synthesized by the reaction of 2-nitro-5-thiocyanobenzoic acid with sodium sulfide. The reaction takes place in an aqueous solution at a pH of 7-8 and at room temperature. The product is then purified by recrystallization from water. The overall reaction can be represented as follows:
2-nitro-5-thiocyanobenzoic acid + Na2S → disodium;N-[1-(sulfidocarbothioylamino)propan-2-yl]carbamodithioate + NaNO3 + NaSCN + H2O
Wissenschaftliche Forschungsanwendungen
Disodium;N-[1-(sulfidocarbothioylamino)propan-2-yl]carbamodithioate is widely used in scientific research for the detection of thiol groups in proteins and other biomolecules. Thiol groups are important functional groups in many biological molecules, including enzymes, antibodies, and hormones. disodium;N-[1-(sulfidocarbothioylamino)propan-2-yl]carbamodithioate reacts with thiol groups to form a yellow-colored product, which can be detected spectrophotometrically at 412 nm. This reaction is widely used in the measurement of enzyme activity, protein concentration, and other biochemical assays.
Eigenschaften
CAS-Nummer |
13458-02-1 |
|---|---|
Produktname |
disodium;N-[1-(sulfidocarbothioylamino)propan-2-yl]carbamodithioate |
Molekularformel |
C5H8N2Na2S4 |
Molekulargewicht |
270.4 g/mol |
IUPAC-Name |
disodium;N-[1-(sulfidocarbothioylamino)propan-2-yl]carbamodithioate |
InChI |
InChI=1S/C5H10N2S4.2Na/c1-3(7-5(10)11)2-6-4(8)9;;/h3H,2H2,1H3,(H2,6,8,9)(H2,7,10,11);;/q;2*+1/p-2 |
InChI-Schlüssel |
FPWWAOSNKFTUPY-UHFFFAOYSA-L |
SMILES |
CC(CNC(=S)[S-])NC(=S)[S-].[Na+].[Na+] |
Kanonische SMILES |
CC(CNC(=S)[S-])NC(=S)[S-].[Na+].[Na+] |
Synonyme |
1-Methylethylenebis(dithiocarbamic acid)disodium salt |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



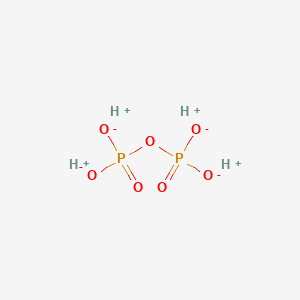
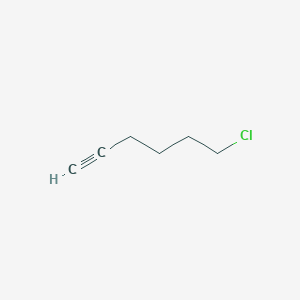
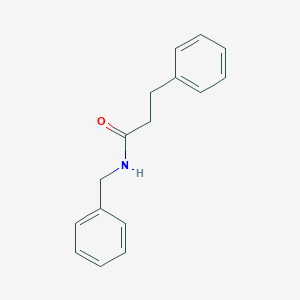
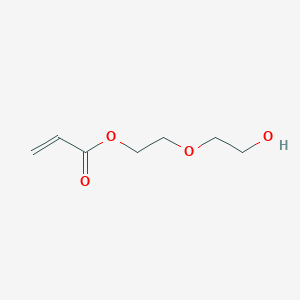
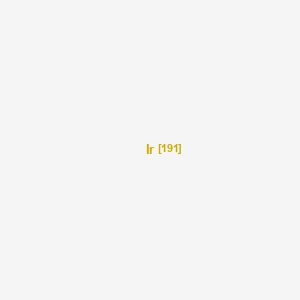
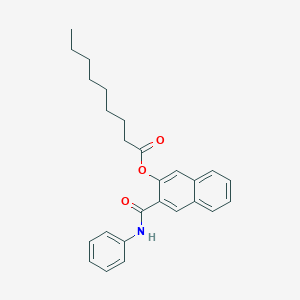
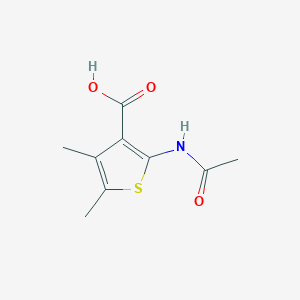
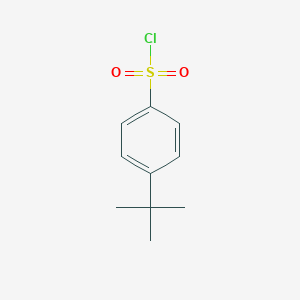
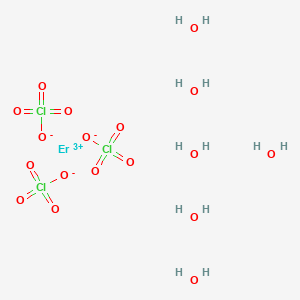
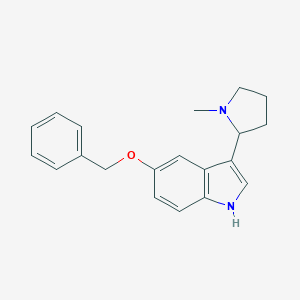
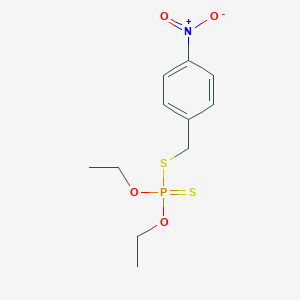
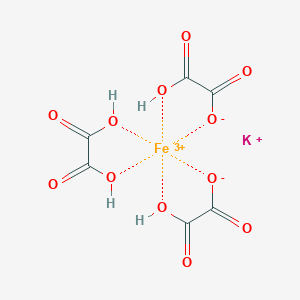
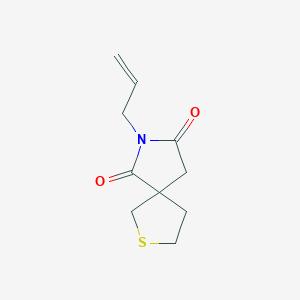
![5-Hydroxy-8-[5-hydroxy-7-methoxy-2-(4-methoxyphenyl)-4-oxochromen-8-yl]-7-methoxy-2-(4-methoxyphenyl)chromen-4-one](/img/structure/B83306.png)